molecular formula C14H10ClF3N2O2 B5791673 1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B5791673
M. Wt: 330.69 g/mol
InChI Key: AZEQGEPXRAXSPR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 3-chloroaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the trifluoromethoxy group, which may affect its chemical and biological properties.

    1-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea: The position of the chlorine atom is different, which can influence its reactivity and interactions.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea: The trifluoromethoxy group is replaced by a methoxy group, altering its properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-9-2-1-3-11(8-9)20-13(21)19-10-4-6-12(7-5-10)22-14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEQGEPXRAXSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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